(2-chlorophenyl)-N-(5-methyl-2-pyridyl)methanesulfonamide
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Overview
Description
(2-chlorophenyl)-N-(5-methyl-2-pyridyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a chlorinated phenyl group and a methyl-substituted pyridyl group connected by a methanesulfonamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chlorophenyl)-N-(5-methyl-2-pyridyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenylamine and 5-methyl-2-pyridylamine.
Sulfonylation Reaction: The amines are reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale sulfonylation reactions using automated reactors. The process would be optimized for yield, purity, and cost-effectiveness, with continuous monitoring and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2-chlorophenyl)-N-(5-methyl-2-pyridyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of corresponding amines and sulfonic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-chlorophenyl)-N-(5-methyl-2-pyridyl)methanesulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, it may inhibit the synthesis of folic acid in bacteria, which is essential for their growth and replication. The compound binds to the active site of the enzyme dihydropteroate synthase, preventing the formation of dihydropteroate, a precursor of folic acid.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antibacterial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its use in treating dermatitis herpetiformis.
Uniqueness
(2-chlorophenyl)-N-(5-methyl-2-pyridyl)methanesulfonamide is unique due to its specific structural features, such as the chlorinated phenyl group and the methyl-substituted pyridyl group. These structural elements may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C13H13ClN2O2S |
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Molecular Weight |
296.77 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(5-methylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C13H13ClN2O2S/c1-10-6-7-13(15-8-10)16-19(17,18)9-11-4-2-3-5-12(11)14/h2-8H,9H2,1H3,(H,15,16) |
InChI Key |
OZSCLXKKPFSSBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NS(=O)(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
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